molecular formula C6H10F2NO2P B8380011 Ethyl (2-cyanoethyl)(difluoromethyl)phosphinate

Ethyl (2-cyanoethyl)(difluoromethyl)phosphinate

Cat. No. B8380011
M. Wt: 197.12 g/mol
InChI Key: BURLSGPZAQXCMZ-UHFFFAOYSA-N
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Patent
US05567840

Procedure details

A solution of 1.0 g (5.1 mmol) of ethyl P-(2-cyanoethyl)-P-difluoromethyl-phosphinate in 10 ml of dry ethanol is treated with 4 g of liquid ammonia and 0.3 g of Raney nickel. The reaction mixture is hydrogenated at 50° for 9 hours at 100 mbar. The reaction mixture is cooled, filtrated and evaporated to dryness. Chromatographic purification yields ethyl P-(3-aminopropyl)-P-difluoromethyl-phosphinate as a colourless oil of Rf =0.22 (dichloromethane/methanol/aqueous ammonia; 80:19:1).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][P:5]([CH:10]([F:12])[F:11])(=[O:9])[O:6][CH2:7][CH3:8])#[N:2].N>C(O)C.[Ni]>[NH2:2][CH2:1][CH2:3][CH2:4][P:5]([CH:10]([F:12])[F:11])(=[O:9])[O:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)CCP(OCC)(=O)C(F)F
Name
liquid
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Chromatographic purification

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
NCCCP(OCC)(=O)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.